molecular formula C23H34B2FNO5 B2442592 4-Cyano-2-fluoro-5-isobutoxy-1,3-phenyldiboronic acid pinacol ester CAS No. 2377606-11-4

4-Cyano-2-fluoro-5-isobutoxy-1,3-phenyldiboronic acid pinacol ester

Cat. No. B2442592
CAS RN: 2377606-11-4
M. Wt: 445.15
InChI Key: QXQCOEPFJNFWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-2-fluoro-5-isobutoxy-1,3-phenyldiboronic acid pinacol ester is a boronic acid compound . It has a CAS Number of 2377606-11-4 and a molecular weight of 445.15 . The IUPAC name for this compound is 3-fluoro-6-isobutoxy-2,4-bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H34B2FNO5/c1-14(2)13-28-17-11-16(24-29-20(3,4)21(5,6)30-24)19(26)18(15(17)12-27)25-31-22(7,8)23(9,10)32-25/h11,14H,13H2,1-10H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 445.15 . It is recommended to be stored in a refrigerated condition .

Scientific Research Applications

Structure-Activity Relationships

  • Engelhardt (1984) explored the structure-activity relationships in a series of amino-halogen substituted phenyl-aminoethanols, focusing on their action on adrenergic beta-receptors in guinea pigs, cats, and rats. The study highlighted the potential of substituents like chloro-cyano and fluoro-cyano in enhancing beta-mimetic activity (Engelhardt, 1984).

Molecular Interaction and Biological Activity

  • The interaction of cyclooxygenase isoenzymes, nitric oxide, and afferent neurons in gastric mucosal defense was examined by Ehrlich et al. (2004), providing insights into the molecular interactions and biological activities of various compounds (Ehrlich et al., 2004).
  • Jantzen et al. (2002) investigated the role of a nitric oxide-releasing nonsteroidal anti-inflammatory drug in microglial activation and β-amyloid deposit reduction in transgenic mice, contributing to our understanding of molecular mechanisms in neurodegenerative diseases (Jantzen et al., 2002).

Diagnostic and Therapeutic Applications

  • Tu et al. (2010) synthesized and evaluated a PET tracer for studying myocardial fatty acid metabolism, demonstrating the potential of fluoroethyl derivatives in medical diagnostics (Tu et al., 2010).
  • Żak et al. (2021) developed a [18 F] labeled PET ligand for the histamine H4 receptor, showcasing the application of fluorine derivatives in receptor imaging and potential therapeutic uses (Żak et al., 2021).

properties

IUPAC Name

3-fluoro-6-(2-methylpropoxy)-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34B2FNO5/c1-14(2)13-28-17-11-16(24-29-20(3,4)21(5,6)30-24)19(26)18(15(17)12-27)25-31-22(7,8)23(9,10)32-25/h11,14H,13H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQCOEPFJNFWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)B3OC(C(O3)(C)C)(C)C)C#N)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34B2FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-6-isobutoxy-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

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